molecular formula C15H23NO B13341846 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13341846
M. Wt: 233.35 g/mol
InChI Key: AZKJQGGMIIYIGL-UHFFFAOYSA-N
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Description

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a hydroxyl group and an amino group bonded to a 2,5-dimethylphenyl group

Preparation Methods

The synthesis of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol can be compared with similar compounds such as:

    Cyclohexanol: A simpler analog with only a hydroxyl group on the cyclohexane ring.

    2,5-Dimethylaniline: The aromatic amine precursor used in the synthesis of the compound.

    Cyclohexanone: The ketone intermediate in the synthesis process.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[(2,5-dimethylanilino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-12-6-7-13(2)14(10-12)16-11-15(17)8-4-3-5-9-15/h6-7,10,16-17H,3-5,8-9,11H2,1-2H3

InChI Key

AZKJQGGMIIYIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2(CCCCC2)O

Origin of Product

United States

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